![molecular formula C18H23N3O5S B2603201 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 922078-57-7](/img/structure/B2603201.png)
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research into compounds with 1,3,4-oxadiazol and sulfonamide components has shown promising anticonvulsant properties. For instance, novel limonene and citral-based 1,3,4-oxadiazoles have been explored for their antiepileptic activity, demonstrating the significance of the 1,3,4-oxadiazol moiety in enhancing anticonvulsant effects. The structural prerequisites for anticonvulsant activity were investigated, with some compounds exhibiting protection against seizures in various models, highlighting the potential of these compounds in treating epilepsy (Rajak et al., 2013).
Antimicrobial and Antibacterial Effects
Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and tested for their antibacterial activities. These compounds were found to be effective against certain strains of bacteria, indicating their potential use as bactericides in agricultural applications (Xu et al., 2012). Furthermore, studies on the antibacterial activity and mechanism of sulfone derivatives against rice bacterial leaf blight provided insights into their mode of action, including the inhibition of extracellular polysaccharide production and gene expression related to bacterial virulence (Shi et al., 2015).
Antitumor Properties
Compounds with sulfonamide-based structures have been investigated for their antitumor activities. For example, studies on the array-based structure and gene expression relationship of antitumor sulfonamides, including those with 1,3,4-oxadiazole and benzimidazole derivatives, highlighted their potential in inhibiting cancer cell growth. These studies elucidate the drug-sensitive cellular pathways and pharmacophore structures essential for antitumor activity (Owa et al., 2002).
Corrosion Inhibition
The 1,3,4-oxadiazole moiety, when incorporated into compounds, has also been evaluated for its corrosion inhibition properties, particularly for mild steel in sulfuric acid. The presence of this moiety in the compound structure contributed to significant corrosion protection, demonstrating the chemical's utility beyond pharmacological applications (Bouklah et al., 2006).
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-25-14-7-9-15(10-8-14)27(23,24)12-11-16(22)19-18-21-20-17(26-18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXKQWQNWQBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.